molecular formula C12H17NO2 B1607223 2-(Ethyl(phenyl)amino)ethyl acetate CAS No. 38954-40-4

2-(Ethyl(phenyl)amino)ethyl acetate

Cat. No. B1607223
M. Wt: 207.27 g/mol
InChI Key: GPCCXIVDZANEJZ-UHFFFAOYSA-N
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Patent
US06864347B2

Procedure details

A mixture of 49.6 g (300 mmol) of 15 and 50 ml of acetic acid anhydride in a 250 ml-flask, equipped with a CaCl2-tube is stirred overnight at 60° C. Then, the volatile compounds are evaporated and the crude product is distilled under vacuüm.
Name
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:10][CH2:11][OH:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[CH2:1]([N:3]([CH2:10][CH2:11][O:12][C:13](=[O:15])[CH3:14])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CCO
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a CaCl2-tube
CUSTOM
Type
CUSTOM
Details
Then, the volatile compounds are evaporated
DISTILLATION
Type
DISTILLATION
Details
the crude product is distilled under vacuüm

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)N(C1=CC=CC=C1)CCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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